![molecular formula C16H24N2O3S B5855650 N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5855650.png)

N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

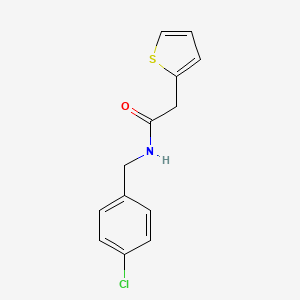

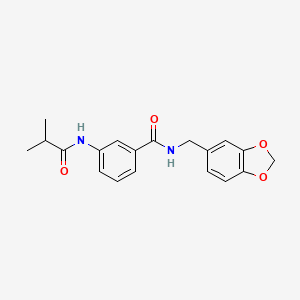

“N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide” is a chemical compound with the molecular formula C16H26N2O2S . It is a derivative of benzenesulfonamide .

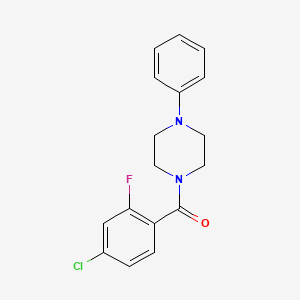

Molecular Structure Analysis

The molecular structure of “N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide” consists of a benzenesulfonamide core with an isopropyl group at the 4-position and a 3-oxo-3-(1-pyrrolidinyl)propyl group .Physical And Chemical Properties Analysis

“N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide” has a molecular weight of 310.455 Da . More detailed physical and chemical properties could not be found in the available sources .Aplicaciones Científicas De Investigación

Na/H Exchange Inhibition

N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide: has been identified as a potent Na/H exchange inhibitor . This property is significant in the treatment of conditions like ischemia-reperfusion injury, where the regulation of ionic exchange is crucial for protecting tissues from damage due to lack of blood supply followed by restoration .

Synthesis of KB-R9032

The compound plays a critical role in the synthesis of KB-R9032 , a novel guanidine methanesulfonate derivative. KB-R9032 is noted for its high water solubility and potential therapeutic applications, particularly in mitigating the effects of ischemia-reperfusion induced injury .

O, N-Acyl Migration Research

The compound is used in the study of O, N-acyl migration , a chemical rearrangement process. This research has implications for improving practical synthesis methods for various pharmaceutical compounds, showcasing the compound’s versatility in organic synthesis .

Development of Synthetic Methods

It serves as a key intermediate in developing more practical and efficient synthetic routes for complex organic molecules. The compound’s behavior under different conditions provides insights into steric effects and reaction optimization .

Exploration of Steric Effects

The compound’s structure allows for exploration of steric effects in chemical reactions, particularly acylation reactions. Understanding these effects can lead to the development of new synthetic strategies for pharmaceuticals .

Pharmaceutical Intermediates

As an intermediate in pharmaceutical synthesis, it contributes to the production of various drugs. Its role in the synthesis of guanidine derivatives is particularly noteworthy, as these compounds have a range of medicinal applications .

Propiedades

IUPAC Name |

4-(3-oxo-3-pyrrolidin-1-ylpropyl)-N-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-13(2)17-22(20,21)15-8-5-14(6-9-15)7-10-16(19)18-11-3-4-12-18/h5-6,8-9,13,17H,3-4,7,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHRHPMNLAPVEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-oxo-3-pyrrolidin-1-ylpropyl)-N-propan-2-ylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855598.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5855606.png)

![N-[(benzylamino)carbonyl]nicotinamide](/img/structure/B5855626.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5855645.png)

![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5855647.png)